2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole
Description
Properties
CAS No. |
820961-88-4 |
|---|---|
Molecular Formula |
C17H23NOS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]sulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C17H23NOS/c1-11(2)13-9-8-12(3)10-16(13)20-17-18-14-6-4-5-7-15(14)19-17/h4-7,11-13,16H,8-10H2,1-3H3/t12-,13+,16+/m1/s1 |
InChI Key |
XCRMFNIFMFSRKP-WWGRRREGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)SC2=NC3=CC=CC=C3O2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)SC2=NC3=CC=CC=C3O2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation with Aldehydes/Ketones
A widely employed approach involves reacting 2-aminophenol with aldehydes or ketones under catalytic conditions to form imine intermediates, followed by cyclization. For example:
- Catalysts : SrCO₃, Fe₃O₄@SiO₂@Am-PPC-SO₃H, or β-carboline-supported nano-ZnO.
- Conditions : Solvent-free grinding (RT, 20 min), reflux in water, or DMF at 80°C.
- Yields : 79–95%.
| Catalyst | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|
| SrCO₃ | None | 20 min | 89 | |
| Fe₃O₄@SiO₂@Am-PPC-SO₃H | Water | 45 min | 89 | |
| Nano-ZnO | DMF | 18 h | 83 |
Introduction of the Cyclohexyl Sulfanyl Group
The sulfanyl linkage between the benzoxazole and cyclohexane moieties requires methods to form C–S bonds. Key strategies include:
Nucleophilic Substitution
Direct coupling of benzoxazole halides with cyclohexyl thiols under basic conditions. For example:
Copper-Catalyzed Coupling
Oxidative C–H functionalization using Cu catalysts:
- Catalysts : CuSO₄ with 1,10-phenanthroline.
- Conditions : DMSO, 140°C, 12 h, O₂ atmosphere.
- Yield : 93% for analogous thioether formation.
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cu-catalyzed coupling | CuSO₄/phen | DMSO | 93 | |
| Nucleophilic substitution | K₂CO₃ | DMF | 85–90 |
Stereochemical Control
The (1S,2S,5R)-configuration of the cyclohexyl group requires stereospecific synthesis:
- Asymmetric Synthesis : Chiral catalysts or starting materials (e.g., menthol derivatives).
- Resolution : Chromatographic separation of racemic mixtures.
For example:
- Precursor : (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanethiol.
- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to preserve stereochemistry during coupling.
Recent advances enable simultaneous benzoxazole formation and sulfanyl group introduction:
Triphenylbismuth Dichloride (Ph₃BiCl₂)-Mediated Cyclodesulfurization
BTC/TPPO (Bis(trichloromethyl) carbonate/Triphenylphosphine Oxide) System
- Base-Free Cyclization : Converts o-hydroxyaryl ketoximes to benzoxazoles via Beckmann rearrangement.
- Conditions : 130°C, 1–2 h.
| Method | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ph₃BiCl₂-mediated | Ph₃BiCl₂ | 1,2-DCE, 60°C | 75–90 | |
| BTC/TPPO | BTC/TPPO | 130°C, 1–2 h | 80–95 |
Challenges and Optimizations
- Stereochemical Purity : Requires rigorous chiral chromatography or enantioselective catalysts.
- Catalyst Recycling : Fe₃O₄@SiO₂@Am-PPC-SO₃H can be reused for 4 cycles without loss of activity.
- Solvent-Free Methods : SrCO₃ or grinding techniques reduce waste and improve atom economy.
Key Research Findings
Chemical Reactions Analysis
Types of Reactions
2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the benzoxazole ring or the cyclohexyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring or the cyclohexyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzoxazole or cyclohexyl derivatives.
Substitution: Functionalized benzoxazole or cyclohexyl derivatives.
Scientific Research Applications
2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting their function and leading to cell death. Similarly, if it has anticancer properties, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetohydrazide Derivatives
- Structure : Shares the 1,3-benzoxazole-sulfanyl motif but substitutes the cyclohexyl group with an acetohydrazide functional group.
- Synthesis : Prepared via solvent-free reductive amination, offering eco-friendly advantages .
- Applications: These derivatives are intermediates for antimicrobial or anticonvulsant agents, as seen in related compounds like (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, which exhibits anticonvulsant activity .
5-Chloro-2-{(5R)-5-Methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole
- Structure : Replaces the sulfanyl-cyclohexyl group with a diazepan-triazole-benzoyl substituent.
- Applications : Patented as an orexin receptor antagonist for CNS disorders, highlighting the role of heterocyclic diversity in modulating receptor affinity .
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
Cyclohexyl Substituent Variations
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]methanol
- Structure : Retains the cyclohexyl group but replaces sulfanyl-benzoxazole with a hydroxymethyl group.
Menthyl Anthranilate
- Structure: Cyclohexyl group esterified with 2-aminobenzoate.
- Applications : Used in sunscreen formulations for UV absorption, demonstrating how substituent choice dictates functional roles .
Monoterpenes (e.g., Menthol Isomers)
Stereochemical Comparisons
The (1S,2S,5R) configuration of the cyclohexane ring is critical for molecular interactions. For example:
- Menthol Isomers : (1R,2S,5R)-menthol (l-menthol) has cooling effects, whereas (1S,2R,5S)-menthol lacks this activity, underscoring stereochemistry’s role in bioactivity .
- Cyclohexyl Esters: Stereochemistry affects metabolic stability, as seen in (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxypropanoate, which may undergo stereospecific enzymatic hydrolysis .
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Research Findings and Implications
- Stereochemistry: The (1S,2S,5R) configuration may enhance metabolic stability compared to non-chiral analogs, as observed in related menthol derivatives .
- Synthetic Routes : Solvent-free methods (e.g., for acetohydrazides) could be adapted for greener synthesis of the target compound .
Biological Activity
The compound 2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzoxazole moiety linked to a cyclohexyl group substituted with a sulfanyl group. The specific stereochemistry of the cyclohexyl component is crucial for its biological activity.
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have been widely studied. In a recent study, various benzoxazole derivatives were evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that several derivatives exhibited significant antimicrobial effects with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 250 µg/mL .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 7.81 | Bacillus subtilis |
| Compound B | 15.63 | Escherichia coli |
| Compound C | 62.50 | Candida albicans |
| Compound D | 250 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has also been investigated. For instance, compounds derived from the benzoxazole scaffold have shown promising results against various cancer cell lines. A study involving molecular docking revealed that certain derivatives exhibited strong binding affinities to anticancer targets, correlating with their observed cytotoxicity against cancer cell lines .
Table 2: Anticancer Activity Data
| Compound Name | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound E | 20 | Leukemia |
| Compound F | 50 | Lymphoma |
| Compound G | 100 | Breast Cancer |
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological profile of benzoxazole derivatives. The ability to scavenge free radicals and inhibit oxidative stress has been demonstrated in several studies. For example, compounds showed over 70% inhibition in DPPH radical scavenging assays .
Table 3: Antioxidant Activity Results
| Compound Name | % Inhibition at 100 µg/mL |
|---|---|
| Compound H | 75 |
| Compound I | 85 |
| Compound J | 60 |
Case Studies
Several case studies highlight the effectiveness of benzoxazole derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study conducted on a series of benzoxazole derivatives showed that certain compounds had superior efficacy against resistant strains of bacteria compared to standard antibiotics . This emphasizes the potential for developing new antimicrobial agents from this class.
- Anticancer Research : Research involving the synthesis and evaluation of novel benzoxazole compounds revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the benzoxazole structure could enhance anticancer activity .
- Oxidative Stress Mitigation : In vivo studies indicated that specific benzoxazole derivatives could reduce oxidative stress markers in animal models, supporting their potential use in therapies aimed at combating oxidative damage-related diseases .
Q & A
Q. What are the established synthetic routes for preparing 2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole?
- Methodological Answer : The compound is synthesized via a multi-step approach. A key intermediate, methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate, undergoes reductive amination with hydrazine hydrate under reflux in absolute ethanol for 4 hours. The reaction progress is monitored by TLC (chloroform:methanol, 7:3). Subsequent solvent-free grinding with aldehydes and sodium borohydride/boric acid yields derivatives. Purification involves recrystallization from ethanol .
Q. How is the structural integrity and purity of the compound validated?
- Methodological Answer : Purity is assessed via HPLC (≥96% purity criteria) and TLC. Structural confirmation employs H/C NMR, FTIR, and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in related benzoxazole derivatives .
Advanced Research Questions
Q. How can researchers optimize low yields in the reductive amination step during synthesis?
- Methodological Answer : Low yields may arise from incomplete hydrazine reaction or side-product formation. Optimization strategies include:
- Catalyst Screening : Testing alternatives to sodium borohydride (e.g., NaBHCN).
- Solvent Effects : Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Temperature Control : Gradual heating (40–60°C) to minimize decomposition.
Reaction progress should be tracked via LC-MS to identify bottlenecks .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) are used to model interactions with enzymes like cyclooxygenase-2 (COX-2). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties and reactive sites. Validate models with experimental IC values from enzyme inhibition assays .
Q. How to resolve discrepancies in spectroscopic data for stereoisomeric forms?
- Methodological Answer : Conflicting H NMR signals (e.g., cyclohexyl proton splitting) require advanced techniques:
- NOESY : Identifies spatial proximity of substituents.
- Chiral HPLC : Separates enantiomers using a Chiralpak® column.
- Single-Crystal X-Ray Diffraction : Provides definitive stereochemical assignment, as applied to analogous sulfanyl-benzoxazole structures .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer : Stability studies under varying conditions (pH, temperature, light) reveal degradation pathways. Lyophilization in amber vials at -20°C under argon atmosphere minimizes hydrolysis and oxidation. Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation kinetics .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across derivative studies?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line sensitivity) or impurities. Standardize protocols:
- Dose-Response Curves : Use at least 8 concentrations (triplicate measurements).
- Positive Controls : Include reference inhibitors (e.g., indomethacin for COX-2).
Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
Experimental Design
Q. How to design derivatives for enhanced pharmacokinetic properties?
- Methodological Answer : Modify the cyclohexyl or benzoxazole moieties to improve solubility and bioavailability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
